molecular formula C7H11Cl2N3O B169178 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride CAS No. 109229-08-5

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride

Cat. No. B169178
CAS RN: 109229-08-5
M. Wt: 224.08 g/mol
InChI Key: ASQJBVOOTCWMDN-UHFFFAOYSA-N
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Description

The compound “5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride” is a chemical compound with the linear formula C11H17O1N4Cl1 . It is a solid substance .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives . The synthesis involves successive reactions of chlorination, amination, and heterocyclization .

Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K) Inhibition

This compound has been optimized to generate a highly selective PI3Kδ inhibitor . The PI3K pathway is crucial in cell growth, proliferation, and survival. Selective inhibition of PI3Kδ is particularly beneficial in treating autoimmune diseases and leukocyte malignancies due to its predominant expression in leukocytes.

Autoimmune Disease Treatment

The optimized compound exhibits efficacy in an in vivo antibody production model . This suggests its potential as a therapeutic agent in autoimmune conditions where the immune system mistakenly attacks the body’s own cells.

Leukocyte Malignancy Therapy

Due to its selective inhibition of PI3Kδ, which is primarily found in leukocytes, the compound shows promise as a treatment for various leukocyte malignancies . This includes conditions like leukemia and lymphoma, where leukocytes are cancerous or grow uncontrollably.

Drug-like Property Optimization

The compound has been chemically optimized to maintain high cellular potency while ensuring desirable drug-like properties . This includes oral bioavailability, which is a significant factor in the development of new medications.

Chemical Database Inclusion

Data related to this compound and its derivatives have been included in curated chemical databases such as ChEMBL . This inclusion is vital for researchers who rely on such databases for drug discovery and development.

Bioorganic & Medicinal Chemistry

The compound’s scaffold, 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP), has been the subject of bioorganic and medicinal chemistry research to explore its potential in various therapeutic areas .

Synthetic Chemistry Research

Researchers have utilized this compound as a starting point for synthesizing a variety of derivatives, exploring the relationship between chemical structure and biological activity .

Pharmacokinetics and Metabolism Studies

The compound has been used in studies to understand its permeability, metabolism, and interaction with enzymes like cytochrome P450 . These studies are crucial for predicting how the compound behaves in the body, which is essential for drug development.

Safety and Hazards

The compound has been classified as an eye irritant and skin sensitizer . It’s recommended to handle it with appropriate safety measures. For more detailed safety and hazard information, please refer to the material safety data sheet (MSDS) provided by the supplier .

properties

IUPAC Name

5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.2ClH/c11-7-5-3-8-2-1-6(5)9-4-10-7;;/h4,8H,1-3H2,(H,9,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQJBVOOTCWMDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CNC2=O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride

CAS RN

109229-08-5
Record name 3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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